
Mirogabalin
描述
Mirogabalin is a selective α2δ ligand of voltage-gated calcium channels, belonging to the gabapentinoid class of drugs. It was first approved in Japan in 2019 for neuropathic pain, including diabetic peripheral neuropathy (DPNP) and postherpetic neuralgia (PHN) . Its mechanism involves binding to the α2δ-1 and α2δ-2 subunits, with higher affinity for α2δ-1 and a slower dissociation rate compared to pregabalin, leading to prolonged analgesic effects . This compound is rapidly absorbed (median tmax ≈ 1 hour) and primarily excreted unchanged in urine, with a half-life of 2.5–3 hours in healthy individuals . Clinical trials have demonstrated its efficacy in reducing neuropathic pain with a favorable safety profile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mirogabalin involves multiple steps. One common method includes the following steps:
Stage 1: A 4 N hydrochloric acid-ethyl acetate solution is added to tert-butyl (1R,5S,6S)-[6-(tert-butoxycarbonylaminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetate and stirred at room temperature for 1 hour.
Stage 2: The solvent is distilled off under reduced pressure, and the residue is dissolved in dichloromethane.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Organocatalytic Kinetic Resolution
This method, developed for industrial scalability, employs asymmetric organocatalysis to achieve enantiomeric purity .
Reaction Steps
-
Claisen Rearrangement : Construction of a racemic bicyclic ketone from butyraldehyde.
-
Intramolecular [2+2] Cycloaddition : Formation of the strained bicyclo[3.2.0]heptane skeleton.
-
Aldol Reaction : Kinetic resolution of the racemic ketone using p-formylbenzoic acid and an asymmetric organocatalyst.
-
Purification : Liquid-liquid separation and distillation to isolate the desired enantiomer.
-
Final Steps :
Table 2: Organocatalytic Method Highlights
Step | Key Reaction | Catalyst/Reagent | Outcome |
---|---|---|---|
1 | Claisen rearrangement | Butyraldehyde | Racemic ketone |
2 | [2+2] Cycloaddition | - | Bicyclo[3.2.0]heptane skeleton |
3 | Aldol reaction | p-formylbenzoic acid, organocatalyst | Enantiomerically pure intermediate |
4 | Knoevenagel condensation | Titanium reagent | Acetic acid moiety |
5 | Cyanation | - | Quaternary center |
Resolution Process
For scenarios where racemic mixtures are produced, resolution methods are employed to isolate the desired enantiomer :
-
Diastereomeric Salt Formation : Reaction with a chiral resolving agent to separate enantiomers via solubility differences.
-
Chromatographic Separation : Utilizes stationary/mobile phases to resolve enantiomers based on differential interactions.
Table 3: Resolution Method Comparison
Method | Key Feature | Advantages | Limitations |
---|---|---|---|
Diastereomeric Salt | Solubility-based separation | Scalable, cost-effective | Requires specific resolving agents |
Chromatography | Affinity-based separation | High purity | Higher operational complexity |
Bicyclo[3.2.0]heptane Formation
The strained bicyclic skeleton is formed via a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition . This sequence generates the complex ring system critical for this compound’s binding affinity to α2δ subunits.
Organocatalytic Kinetic Resolution
The aldol reaction step uses an asymmetric organocatalyst to selectively amplify the desired enantiomer. This step is pivotal for achieving enantiomeric purity (>99% ee) without requiring expensive chiral starting materials .
Cyanation and Cascade Reaction
The introduction of a cyanide group and subsequent cascade reaction (semi-hydrolysis and decarboxylation) constructs the quaternary center and finalizes the this compound structure. This step ensures both stereochemical control and functional group compatibility .
Pharmacokinetic and Binding Implications
This compound’s synthesis directly impacts its pharmacological profile:
-
Binding Affinity : Higher affinity for α2δ-1 (K₄ = 13.5 nmol/L) vs. α2δ-2 (K₄ = 22.7 nmol/L) correlates with prolonged dissociation from α2δ-1 (half-life = 11.1 h vs. 2.4 h for α2δ-2) .
-
Metabolism : Primarily excreted unchanged (61–72%) via renal pathways, with minor hepatic glucuronidation .
Table 4: Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Tₘₐₓ | 0.5–1.5 h | |
Plasma Protein Binding | ~25% | |
Renal Excretion | 61–72% |
Industrial and Research Considerations
-
Scalability : The organocatalytic method (result 5) is favored for large-scale production due to its efficiency and enantiomeric control.
-
Economic Factors : Asymmetric synthesis (result 7) may reduce costs by avoiding racemic resolution steps.
-
Regulatory Compliance : Synthesis routes must ensure minimal impurities, as this compound is used for neuropathic pain treatment (e.g., diabetic peripheral neuropathy) .
科学研究应用
Diabetic Peripheral Neuropathic Pain (DPNP)
Mirogabalin has shown significant efficacy in treating DPNP. A phase III clinical trial demonstrated that patients receiving 30 mg/day of this compound experienced statistically significant reductions in average daily pain scores compared to placebo (p = 0.0027) . The trial involved 834 participants and highlighted the drug's potential as a first-line treatment option for DPNP.
Study | Dosage | Pain Score Reduction | Statistical Significance |
---|---|---|---|
REDUCER Trial | 15 mg/day | -1.34 | Not significant |
REDUCER Trial | 20 mg/day | -1.47 | Not significant |
REDUCER Trial | 30 mg/day | -1.81 | p = 0.0027 |
Postherpetic Neuralgia (PHN)
In another phase III study, this compound was evaluated for its effectiveness in managing PHN. The results indicated that this compound significantly alleviated pain compared to placebo, supporting its application in this condition .
Study | Dosage | Pain Score Reduction | Statistical Significance |
---|---|---|---|
NEUCOURSE Trial | 15 mg/day | -1.45 | p < 0.05 |
NEUCOURSE Trial | 30 mg/day | -2.05 | p < 0.01 |
Safety Profile
This compound has been associated with a relatively low incidence of adverse events compared to traditional treatments for neuropathic pain. Common side effects reported include nasopharyngitis, somnolence, dizziness, and peripheral edema, which were generally mild to moderate in severity .
Comparative Efficacy
When compared to pregabalin, this compound demonstrated superior analgesic effects and a wider safety margin due to its selective binding properties . The slower dissociation rate from the α2δ-1 subunit allows for prolonged action without increasing the risk of adverse effects.
Case Study: Efficacy in Asian Populations
A randomized controlled trial involving Asian patients with DPNP highlighted that this compound not only provided effective pain relief but also improved quality of life metrics significantly across various dosages .
Case Study: Long-term Safety
In a long-term extension study following the REDUCER trial, patients continued to exhibit sustained pain relief with no new safety concerns arising over the extended treatment period .
作用机制
The mechanism of action of Mirogabalin involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters such as glutamate and substance P, leading to reduced neuronal excitability and pain transmission . The compound’s high affinity and prolonged dissociation rate for the α2δ-1 subunit contribute to its sustained analgesic effects.
相似化合物的比较
Pharmacokinetic Profile
Parameter | Mirogabalin | Pregabalin | Gabapentin |
---|---|---|---|
tmax (h) | 1.0–1.3 | 1.5 | 3–4 1 |
t½ (h) | 2.5–3.0 | 6.0 | 5–7 2 |
Bioavailability | Dose-proportional | >90% (dose-independent) | Nonlinear (dose-dependent) 3 |
Renal Excretion | 61–72% | >90% | 100% 4 |
Key Drug Interactions | Cimetidine (↓ CLR) | None significant | None significant |
This compound’s shorter half-life compared to pregabalin is offset by its high α2δ-1 binding affinity, allowing twice-daily dosing. Unlike gabapentin, its bioavailability remains linear across doses .
Efficacy in Neuropathic Pain
- DPNP : In a phase 3 trial, this compound (15 mg BID) showed a statistically significant improvement in weekly Average Daily Pain Score (ADPS) vs. placebo (LS mean difference: −0.39, p = 0.0301) . This aligns with pregabalin’s efficacy in DPNP, though this compound demonstrated a higher responder rate in Patient Global Impression of Change (PGIC) (87.2% vs. 70.3% in pregabalin studies) .
- PHN : this compound reduced pain scores comparably to pregabalin in phase 3 trials .
- Central Neuropathic Pain (CNeP) : Long-term this compound administration (52 weeks) improved Short-Form McGill Pain Questionnaire (SF-MPQ) scores, mirroring pregabalin’s outcomes .
Abuse Potential
- Adverse event incidence with this compound 15 mg (8.6%) was lower than diazepam 15 mg (69.4%) .
- Supratherapeutic doses (105 mg) had AE rates comparable to pregabalin 450 mg (90.0% vs.
Drug Interactions
- Cimetidine : Reduces this compound renal clearance (CLR) by 37%, increasing AUC by 18% .
- These interactions are less pronounced than gabapentin’s dependence on renal transporters for absorption 6.
Key Differentiators
Binding Kinetics : this compound’s high α2δ-1 affinity and slow dissociation enable sustained analgesia despite a shorter half-life .
Dosing Flexibility : Linear pharmacokinetics allow dose adjustments without bioavailability concerns .
Regional Safety Profile : Hyperuricemia in Chinese patients necessitates monitoring .
常见问题
Basic Research Questions
Q. What experimental models are used to evaluate mirogabalin's analgesic efficacy, and how do they inform clinical trial design?
this compound's efficacy is primarily assessed in preclinical neuropathic pain models, such as partial sciatic nerve ligation (PSL) rats and streptozotocin (STZ)-induced diabetic rats. These models demonstrate its potent and prolonged analgesic effects compared to pregabalin, attributed to its high affinity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) . The dissociation half-life of this compound from α2δ-1 (11.1 hours) versus α2δ-2 (2.4 hours) informs its sustained effects despite low plasma concentrations, guiding dose-titration strategies in clinical trials .
Q. How is this compound's pharmacokinetic (PK) profile characterized in healthy populations, and what are its implications for dosing?
this compound exhibits linear PK with dose-proportional exposure, primarily excreted renally (97% unchanged). Its terminal half-life ranges from 2–5 hours, supporting twice-daily (BID) dosing. Phase I studies in healthy Chinese participants confirmed safety at single doses (5–15 mg) and multiple doses (15 mg BID), with renal clearance (CLr) as a critical factor for dose adjustments in renal impairment .
Q. What primary endpoints are validated for assessing this compound's efficacy in phase 3 trials for diabetic peripheral neuropathic pain (DPNP)?
The weekly Average Daily Pain Score (ADPS) is the gold-standard primary endpoint. In a phase 3 trial, this compound (15 mg BID) showed a statistically significant reduction in ADPS (LS mean difference: −0.39 vs. placebo, p=0.0301). Secondary endpoints include Patient Global Impression of Change (PGIC) and EuroQoL-5D-5L (EQ-5D-5L) to evaluate quality of life .
Advanced Research Questions
Q. How should researchers address discrepancies between primary and secondary endpoint outcomes in this compound trials?
Inconsistent secondary outcomes (e.g., SF-MPQ VAS scores) may arise from high placebo responses or population-specific factors. Sensitivity analyses and stratification by baseline covariates (e.g., creatinine clearance) are recommended to validate robustness. For example, a phase 3 DPNP trial maintained primary efficacy despite imbalances in secondary endpoints by applying mixed-model repeated measures (MMRM) .
Q. What methodologies optimize this compound dosing in patients with renal impairment?
Dose adjustments are critical for moderate-to-severe renal impairment (CrCl <60 mL/min). Pharmacokinetic modeling recommends reducing doses by 50% in moderate impairment (CrCl 30–59 mL/min) and 75% in severe impairment (CrCl <30 mL/min). Post-hoc analyses of phase 3 data support these adjustments to mitigate adverse events (AEs) like dizziness and somnolence .
Q. What explains this compound's sustained analgesic effects despite rapid plasma clearance in preclinical models?
this compound's prolonged binding to α2δ-1 subunits enables cumulative analgesic effects with repeated dosing. In STZ-induced diabetic rats, paw withdrawal thresholds improved progressively over 5 days despite undetectable plasma levels, contrasting with pregabalin’s transient effects. This pharmacodynamic property supports once-daily dosing in early clinical development .
Q. How does this compound's safety profile compare to pregabalin in long-term neuropathic pain management?
this compound demonstrates comparable tolerability to pregabalin, with lower incidence of central nervous system (CNS) AEs (e.g., somnolence: 6.1% vs. 10–20% for pregabalin). However, hyperuricemia (12.8% vs. 6.6% placebo) emerged as a distinct AE in Chinese populations, necessitating monitoring in long-term studies .
Q. What are the challenges in extrapolating this compound's efficacy from peripheral to central neuropathic pain (CNeP)?
A 52-week open-label study in CNeP (spinal cord injury, stroke, Parkinson’s disease) confirmed this compound's safety, but efficacy varied by etiology. Post-stroke pain showed greater SF-MPQ improvements than Parkinson’s-related pain, highlighting the need for etiology-specific subgroup analyses and adaptive trial designs .
Q. Methodological Considerations
- Data Gaps : Long-term (>52 weeks) safety data in diverse populations and head-to-head trials against gabapentinoids are lacking.
- Confounding Factors : High placebo responses in Asian trials necessitate region-stratified randomization .
- Analytical Tools : Population PK/PD modeling and machine learning may optimize dosing in comorbid populations (e.g., renal/hepatic impairment) .
属性
分子式 |
C12H19NO2 |
---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15) |
InChI 键 |
FTBQORVNHOIASH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。